Voriconazole
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEHBSKCWLPMDN-MGPLVRAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046485, DTXSID201019420 | |
| Record name | Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Voriconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Low, 9.78e-02 g/L | |
| Record name | Voriconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00582 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Voriconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
188416-29-7, 137234-62-9 | |
| Record name | (±)-Voriconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188416-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Voriconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Voriconazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voriconazole, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188416297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voriconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00582 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Voriconazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R, 3S)-2-(2, 4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1, 2, 4-triazol-1-yl)butan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VORICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU09I87TR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VORICONAZOLE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USG4B1CD29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Voriconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
127 - 130 °C | |
| Record name | Voriconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00582 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Voriconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El voriconazol se sintetiza a través de un proceso de varios pasos que implica la formación de un anillo triazol y la introducción de átomos de flúor. Los pasos clave incluyen:
Formación del anillo triazol: Esto se logra haciendo reaccionar un precursor adecuado con hidrazina y un aldehído apropiado.
Introducción de átomos de flúor: La fluoración se lleva a cabo utilizando agentes fluorantes como el trifluoruro de dietilaminosulfuro.
Métodos de producción industrial: La producción industrial de voriconazol implica la optimización de la ruta sintética para asegurar un alto rendimiento y pureza. Esto incluye controlar las condiciones de reacción, como la temperatura, la presión y el pH, así como el uso de cromatografía líquida de alto rendimiento para la purificación .
Análisis De Reacciones Químicas
Tipos de reacciones: El voriconazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El voriconazol se puede oxidar para formar N-óxido de voriconazol, que tiene una actividad antifúngica mínima.
Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir bajo condiciones específicas.
Sustitución: El voriconazol puede experimentar reacciones de sustitución, particularmente involucrando el anillo triazol.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles.
Productos principales:
N-óxido de voriconazol: Formado a través de la oxidación.
Derivados sustituidos: Formados a través de reacciones de sustitución
Aplicaciones Científicas De Investigación
Treatment of Invasive Fungal Infections
Voriconazole is primarily used for treating invasive aspergillosis, a severe infection that poses a high mortality risk in immunocompromised patients. Clinical studies have shown that this compound is significantly more effective than traditional therapies, such as amphotericin B, particularly in patients with acute invasive aspergillosis. For instance, in a multicenter study, a good response rate was observed in 48% of patients treated with this compound, highlighting its efficacy in this context .
Efficacy Against Specific Pathogens
This compound has been shown to be effective against a range of fungal pathogens:
- Candida species: It is active against all Candida species, including those resistant to fluconazole .
- Aspergillus species: this compound exhibits excellent activity against Aspergillus fumigatus and other molds .
- Cryptococcus neoformans: It is also effective against this yeast, which can cause severe infections in immunocompromised individuals .
Therapeutic Drug Monitoring (TDM)
Due to this compound's variable pharmacokinetics and potential for drug interactions, therapeutic drug monitoring is crucial. Studies indicate that maintaining plasma concentrations within the therapeutic range (1-5.5 µg/mL) significantly improves treatment outcomes. For example, patients with trough concentrations below 1 µg/mL had a lack of response in 46% of cases compared to only 12% when levels were above this threshold .
Case Studies and Observations
Several case studies have documented the clinical applications and challenges associated with this compound therapy:
- This compound-Induced Toxicity: Reports have indicated adverse effects such as visual disturbances and liver enzyme elevations. In one study involving solid organ transplant patients, two cases of this compound-induced periostitis were documented, emphasizing the need for careful monitoring during long-term therapy .
- Drug Interactions: this compound's metabolism can be affected by co-administered medications like proton pump inhibitors (PPIs), which may increase its plasma levels and enhance efficacy but also raise the risk of toxicity .
Summary of Clinical Efficacy
The following table summarizes key findings from clinical studies on this compound:
Mecanismo De Acción
El voriconazol ejerce sus efectos antifúngicos inhibiendo la enzima 14-alfa-esterol desmetilasa, que participa en la síntesis de ergosterol, un componente vital de las membranas celulares fúngicas. Al inhibir esta enzima, el voriconazol interrumpe la formación de la membrana celular fúngica, lo que lleva a la muerte celular. Este mecanismo es similar al de otros antifúngicos azólicos, pero el voriconazol tiene un espectro de actividad más amplio y una mayor potencia .
Comparación Con Compuestos Similares
Pharmacokinetics :
- Metabolism: Voriconazole undergoes extensive hepatic metabolism via CYP2C19 (major), CYP3A4, and CYP2C9, resulting in nonlinear pharmacokinetics with significant interindividual variability . Key metabolites include this compound-N-oxide (inactive) and hydroxythis compound .
- However, intravenous formulations contain sulfobutylether-β-cyclodextrin (SBECD), which accumulates in renal dysfunction, necessitating caution .
- Therapeutic Drug Monitoring (TDM) : Due to variable exposure (influenced by CYP2C19 polymorphisms, drug interactions, and inflammation), TDM is critical to maintain trough concentrations of 1–5.5 mg/L for efficacy and to avoid neurotoxicity or hepatotoxicity .
Comparison with Similar Compounds
Efficacy Against Invasive Fungal Infections
Table 1: Antifungal Activity (MIC₉₀, mg/L) Against Key Pathogens
| Compound | Aspergillus fumigatus | Candida albicans | Acanthamoeba spp. |
|---|---|---|---|
| This compound | 0.5–1.0 | 0.03–0.12 | 4.2–8.5* |
| Isavuconazole | 0.25–0.5 | 0.06–0.25 | N/A |
| Posaconazole | 0.12–0.25 | 0.03–0.12 | N/A |
| Amphotericin B | 1.0–2.0 | 0.5–1.0 | 10.2–15.6 |
| Indolocarbazole | N/A | N/A | 2.1–4.8 |
- This compound demonstrates superior activity against Acanthamoeba spp. compared to amphotericin B and matches indolocarbazole metabolites (e.g., compound 2: IC₅₀ = 4.8 µM) .
- Isavuconazole and posaconazole show lower MICs for Aspergillus spp., but this compound remains preferred for central nervous system infections due to better cerebrospinal fluid penetration .
Table 2: Adverse Event Rates in Clinical Trials (%)
| Compound | Hepatotoxicity | Neurotoxicity | QTc Prolongation |
|---|---|---|---|
| This compound | 15–20 | 10–15 | Rare |
| Isavuconazole | 5–10 | 5–10 | None |
| Amphotericin B | 20–30 | 5–10 | Rare |
| Fluconazole | 5–10 | Rare | Rare |
- This compound’s neurotoxicity (e.g., hallucinations) correlates with supratherapeutic trough concentrations (>5.5 mg/L) .
Pharmacokinetic Variability
- CYP2C19 Polymorphisms : Poor metabolizers (15–20% of Asians) exhibit 4-fold higher this compound exposure than extensive metabolizers, requiring dose reductions .
- Drug Interactions : Concomitant flucloxacillin reduces this compound exposure by 70% via CYP3A4 induction, necessitating TDM .
Cost-Effectiveness
Table 3: 30-Day Treatment Costs (USD)
| Compound | Intravenous | Oral |
|---|---|---|
| This compound | 7,556 | 2,520* |
| Itraconazole | 4,800 | 1,200 |
| Caspofungin | 8,266 | N/A |
| Isavuconazole | 9,200 | 3,400 |
Cost savings with IV-to-oral switch after 7 days .
- This compound’s oral bioavailability (96%) allows early de-escalation, reducing costs by ~67% compared to caspofungin .
Therapeutic Drug Monitoring (TDM) and Clinical Implications
Actividad Biológica
Voriconazole is a triazole antifungal agent that has gained prominence in the treatment of various fungal infections, particularly those caused by Aspergillus species and other opportunistic pathogens. This article delves into the biological activity of this compound, examining its pharmacological mechanisms, clinical efficacy, and case studies that highlight its therapeutic applications.
This compound exerts its antifungal effects primarily through the inhibition of fungal cytochrome P450-dependent 14-alpha-lanosterol demethylation. This process is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, this compound leads to the accumulation of toxic sterols and a reduction in ergosterol levels, resulting in compromised cell membrane integrity and ultimately cell death .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its extensive oral bioavailability (over 95%) and saturable metabolism, which can lead to nonlinear pharmacokinetics. The drug reaches peak plasma concentrations within 1-2 hours post-administration. Its volume of distribution is approximately 4.6 L/kg, indicating significant tissue penetration . Notably, this compound is metabolized primarily by the liver enzyme CYP2C19, with genetic polymorphisms affecting metabolism rates among different populations .
Efficacy in Clinical Studies
This compound has demonstrated significant efficacy in treating invasive aspergillosis compared to traditional therapies like amphotericin B. In a clinical study involving 277 patients with invasive aspergillosis, this compound achieved a satisfactory global response rate of 53%, compared to 32% for amphotericin B (p<0.0001). Additionally, survival rates at Day 84 were higher for patients receiving this compound (71%) versus those on amphotericin B (58%) .
Table 1: Efficacy Comparison between this compound and Amphotericin B
| Treatment | Satisfactory Global Response (%) | Survival Rate at Day 84 (%) |
|---|---|---|
| This compound | 53 | 71 |
| Amphotericin B | 32 | 58 |
Case Studies
Several case studies illustrate the clinical application and effectiveness of this compound:
- Case Study 1 : A retrospective analysis of a patient with recurrent mucocutaneous Candida infections revealed that after switching from fluconazole to this compound, there was a marked improvement in symptoms and overall health status .
- Case Study 2 : In patients with acute leukemia suffering from Aspergillus meningitis, cerebrospinal fluid concentrations of this compound were found to be between 42% to 67% of plasma concentrations, suggesting effective penetration into the central nervous system .
Cytotoxicity Studies
Research investigating the cytotoxic effects of this compound on mammalian cells has shown that it exhibits varying degrees of cytotoxicity depending on concentration. For instance, exposure to concentrations ranging from 0.7 µM to 35.8 µM resulted in an average cell viability decrease from approximately 85% to 74%, indicating that while this compound is effective against fungi, it may also affect mammalian cells at higher concentrations .
Table 2: Cytotoxicity of this compound on SIRC Cells
| This compound Concentration (µM) | Average Cell Viability (%) |
|---|---|
| 0.7 | 85.35 |
| 3.6 | ~80 |
| 14.3 | ~75 |
| 35.8 | 74.33 |
Q & A
Q. How to evaluate CYP2C19-guided dosing in diverse populations?
- Methodological Answer : Conduct pragmatic RCTs comparing genotype-guided dosing (e.g., 50% dose reduction for poor metabolizers) vs. standard care. Primary endpoints include trough concentration within 1–5.5 mg/L and adverse event rates. Use cost-effectiveness analysis from a healthcare system perspective, incorporating genotyping costs and hospitalization savings .
Key Methodological Recommendations
- Use external model evaluation to validate population PK models, as only 1/16 studies employed this .
- Prioritize CYP2C19 genotyping in RCTs to reduce hepatotoxicity risk (OR = 3.2, 95% CI: 1.8–5.6) .
- Integrate inflammation biomarkers (e.g., C-reactive protein) into PK models to explain residual variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
